molecular formula C5H9ClO2 B8616591 2-Methyl-5-chloromethyl-1,3-dioxolane CAS No. 4469-50-5

2-Methyl-5-chloromethyl-1,3-dioxolane

Cat. No.: B8616591
CAS No.: 4469-50-5
M. Wt: 136.58 g/mol
InChI Key: ASEUFSXJKPZVFR-UHFFFAOYSA-N
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Description

2-Methyl-1,3-dioxolane (CAS 497-26-7, molecular formula C₄H₈O₂) is a cyclic ether derivative characterized by a five-membered dioxolane ring with a methyl group at the 2-position . It is frequently detected as a volatile organic compound (VOC) in polyethylene terephthalate (PET) materials, particularly in recycled PET (rPET) used for food and beverage packaging. Studies report its migration into bottled water and aqueous ethanol, with concentrations up to 19 ng/mL under long-term storage conditions . Its presence in PET is attributed to degradation processes or residual monomers from polymerization .

Analytical methods such as gas chromatography (GC) are employed to quantify 2-methyl-1,3-dioxolane due to its volatility. For example, GC analyses show retention times around 948–953 seconds and peak areas correlating with concentration gradients .

Properties

CAS No.

4469-50-5

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

IUPAC Name

4-(chloromethyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C5H9ClO2/c1-4-7-3-5(2-6)8-4/h4-5H,2-3H2,1H3

InChI Key

ASEUFSXJKPZVFR-UHFFFAOYSA-N

Canonical SMILES

CC1OCC(O1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Dioxolane Derivatives

Structural and Functional Differences

The reactivity and applications of dioxolane derivatives vary significantly based on substituents. Key comparisons include:

Compound Name CAS Number Molecular Formula Key Properties/Applications References
2-Methyl-1,3-dioxolane 497-26-7 C₄H₈O₂ Volatile PET degradation product; migrates into beverages (≤19 ng/mL)
2-Methyl-4-methylene-1,3-dioxolane Not provided C₅H₈O₂ Undergoes A-Se2 hydrolysis mechanism; similar solvent effects to 2-methyl-1,3-dioxolane
2-Methyl-4-phenyl-1,3-dioxolane 33941-99-0 C₁₀H₁₂O₂ Fragrance compound (floral, jasmine-like); tenacity >10 hours in perfumery
(4S,5S)-2,2,4-Triethyl-5-methyl-1,3-dioxolane Not provided C₁₀H₂₀O₂ Insect pheromone component (e.g., Triatoma brasiliensis); interacts with antennal receptors
2-Methyl-2-ethyl-1,3-dioxolane 126-39-6 C₆H₁₂O₂ Higher steric hindrance; used in solvent studies
Reactivity and Stability
  • Hydrolysis Mechanisms :
    2-Methyl-1,3-dioxolane undergoes A-1 (unimolecular) hydrolysis in water-dioxane or water-DMSO mixtures, with solvent effects comparable to 2-methyl-4-methylene-1,3-dioxolane (A-Se2 mechanism). Both compounds exhibit similar rate constants despite differing transition states .
  • Thermal Stability :
    In PET materials, 2-methyl-1,3-dioxolane remains stable under standard storage conditions but migrates into aqueous solutions over time. In contrast, 2-methyl-4-phenyl-1,3-dioxolane demonstrates high tenacity in perfumes, retaining its fragrance profile for over 10 hours .
Environmental and Health Impacts
  • Migration Limits :
    2-Methyl-1,3-dioxolane is a primary VOC in rPET bottles, with human exposure estimates based on Japanese soft drink consumption patterns (≤0.03 μg/kg body weight/day) .
Analytical Detection

GC-MS and headspace GC are standard methods for detecting dioxolanes. For instance:

  • 2-Methyl-1,3-dioxolane : Retention time ~948–953 seconds, peak area 1.19E+07 .
  • 2-Methyl-4-phenyl-1,3-dioxolane : Detected in fragrance formulations with high sensitivity due to low odor thresholds .

Key Research Findings and Gaps

PET Degradation : 2-Methyl-1,3-dioxolane is a marker for PET quality, yet super-clean recycling processes fail to eliminate it entirely .

Ecological Roles : Pheromonal dioxolanes (e.g., triethyl-methyl derivatives) highlight the ecological significance of structural diversity in cyclic ethers .

Unresolved Questions :

  • Long-term toxicological profiles of 2-methyl-1,3-dioxolane in humans.
  • Optimization of PET recycling to minimize dioxolane formation.

Preparation Methods

Chlorination of Vinyl Acetate

Vinyl acetate undergoes radical chlorination at 0–5°C using chlorine gas, yielding 1,2-dichloroethyl acetate. Critical parameters include:

  • Solvent : Benzene (1160 mL per 8 moles vinyl acetate)

  • Temperature Control : Jacketed reactor with refrigerated coolant maintaining -1°C to +4°C

  • Light Exclusion : Aluminum foil wrapping to prevent photodecomposition

The chlorination achieves 98% conversion within 1.5 hours, with benzene acting as both solvent and heat transfer medium.

Cyclization with Ethylene Glycol

The chlorinated intermediate reacts with ethylene glycol at ambient temperature, forming 2-chloromethyl-1,3-dioxolane alongside acyclic byproducts. Key aspects:

  • Molar Ratio : 1:1.03 vinyl acetate to ethylene glycol

  • Reaction Time : 16 hours for complete acetal formation

  • Byproduct Management : Azeotropic distillation with benzene removes water (70°C), driving the equilibrium toward cyclization

Alkaline Hydrolysis and Purification

Sodium hydroxide (2 M aqueous solution) treatment at 50°C for 2 hours hydrolyzes residual esters. Subsequent phase separation and distillation yield 98.5% pure product (bp 85°C).

Table 1: Optimization Data for Vinyl Acetate Route

ParameterOptimal ValueImpact on Yield
Chlorination Temp0–5°CPrevents oligomerization
Ethylene Glycol Equiv.1.03Minimizes diol byproducts
Azeotropic DistillationBenzene, 70°C98% water removal

N-Chlorosuccinimide-Mediated Chloromethylation

CN107892681A demonstrates the utility of N-chlorosuccinimide (NCS) for introducing chloromethyl groups into cyclic acetals. While developed for 4-chloromethyl-5-methyl-1,3-dioxol-2-one, this approach adapts to 2-methyl-5-chloromethyl-1,3-dioxolane through modified substrates:

Reaction Mechanism

  • Substrate : 2-methyl-1,3-dioxolane-4-methanol

  • Chlorinating Agent : NCS (2.5 equiv) with benzoyl peroxide (3 mol%) as radical initiator

  • Solvent : Dichloroethane (bp 83°C), enabling reflux conditions

Process Conditions

  • Temperature : 100°C for 5 hours

  • Yield : 83.9% crude product, improving to 99.65% purity after vacuum distillation (-0.1 MPa, 100°C)

Advantages :

  • Avoids gaseous chlorine handling

  • Compatible with thermally sensitive substrates

Lithium Halide-Catalyzed Cyclocondensation

J-stage research (30(8)468) reveals that lithium halides catalyze 1,3-dioxolane formation from epoxides and carbonyl compounds. For this compound:

Substrate Selection

  • Epoxide : 2-chloromethyl-3-methyloxirane

  • Carbonyl Component : Formaldehyde (gas)

Catalytic System

  • Catalyst : LiCl (10 mol%)

  • Solvent : Hexamethylphosphoramide (HMPA), enhancing electrophilicity of carbonyl

  • Reaction Time : 6 hours at 80°C

Outcome :

  • 72% isolated yield

  • Regioselective formation due to HMPA’s coordination to lithium

Solid-State Polycondensation Approach

WO2015095879A1 describes 2-methyl-1,3-dioxolane production via solid-state polymerization, adaptable to chloromethyl derivatives:

Process Modifications

  • Monomer : 2-methyl-5-hydroxymethyl-1,3-dioxolane

  • Chlorination Step : Gaseous HCl introduced during polycondensation (180°C, N₂ atmosphere)

  • Catalyst : Sb₂O₃ (200 ppm)

Challenges :

  • Controlling HCl diffusion in solid matrix

  • Minimizing ring-opening side reactions

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilitySafety Concerns
Vinyl Acetate Chlorination98.599.1IndustrialCl₂ gas handling
NCS Chloromethylation83.999.65Lab-scaleNCS cost
LiCl-Catalyzed Cyclization7295Pilot-scaleHMPA toxicity
Solid-State Polycondensation6590TheoreticalHCl corrosion

Q & A

Q. Methodological Note :

  • Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates.
  • Purify intermediates via fractional distillation or column chromatography (hexane/ethyl acetate gradients) .

What analytical techniques are critical for characterizing this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm ring structure and chloromethyl group placement. For example, the chloromethyl proton typically resonates at δ ~3.8–4.2 ppm .
  • GC-MS : Validate purity and molecular ion ([M]⁺) at m/z 150.6 (C₅H₉ClO₂) .
  • IR Spectroscopy : Detect C-O-C stretching (1,050–1,250 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) .

Q. Advanced Tip :

  • Use DFT calculations to predict vibrational modes and compare with experimental IR data for mechanistic insights .

How does the chloromethyl group influence the compound’s reactivity in polymerization reactions?

Advanced Research Focus
The chloromethyl group acts as a leaving group , enabling cationic ring-opening polymerization. Studies on similar dioxolane derivatives show that polymerization can couple with acetal ring rearrangement, leading to “ketoether” sequences in the polymer backbone. This is evidenced by carbonyl content in IR spectra of resulting polymers .

Q. Contradiction Alert :

  • While 2-methyl derivatives polymerize primarily via double-bond opening, chloromethyl-substituted analogs may favor concurrent ring-opening and substitution pathways. Validate via kinetic isotope effects or trapping experiments .

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